9-(3-bromo-4-hydroxyphenyl)-3,4,6,7,9,10-hexahydroacridine-1,8(2H,5H)-dione
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Overview
Description
9-(3-BROMO-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE: is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group and a decahydroacridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-BROMO-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE typically involves multiple steps, starting with the preparation of the brominated phenyl precursor. One common method involves the bromination of 4-hydroxyphenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or copper. The resulting 3-bromo-4-hydroxyphenyl intermediate is then subjected to cyclization reactions to form the decahydroacridine core .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and cyclization processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain high-purity products suitable for further applications .
Chemical Reactions Analysis
Types of Reactions
9-(3-BROMO-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydroxyphenyl derivative.
Substitution: The bromine atom can be substituted with other functional groups, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) are used in the presence of a base.
Major Products
The major products formed from these reactions include various substituted phenyl derivatives, quinones, and reduced hydroxyphenyl compounds .
Scientific Research Applications
Chemistry
In chemistry, 9-(3-BROMO-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine
This compound has shown potential in medicinal chemistry, particularly in the development of anticancer and antimicrobial agents. Its ability to interact with biological targets makes it a valuable candidate for drug development .
Industry
In the industrial sector, this compound is used in the production of advanced materials, such as polymers and liquid crystals, due to its unique electronic and structural properties .
Mechanism of Action
The mechanism of action of 9-(3-BROMO-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The brominated phenyl group can form strong interactions with hydrophobic pockets in proteins, while the hydroxyl group can participate in hydrogen bonding. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- (3-Bromo-4-hydroxyphenyl)acetic acid
- (3-Bromo-4-hydroxyphenyl)acetone
- 3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole
Uniqueness
Compared to these similar compounds, 9-(3-BROMO-4-HYDROXYPHENYL)-1,2,3,4,5,6,7,8,9,10-DECAHYDROACRIDINE-1,8-DIONE stands out due to its decahydroacridine core, which provides additional structural complexity and potential for diverse chemical modifications. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C19H18BrNO3 |
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Molecular Weight |
388.3 g/mol |
IUPAC Name |
9-(3-bromo-4-hydroxyphenyl)-2,3,4,5,6,7,9,10-octahydroacridine-1,8-dione |
InChI |
InChI=1S/C19H18BrNO3/c20-11-9-10(7-8-14(11)22)17-18-12(3-1-5-15(18)23)21-13-4-2-6-16(24)19(13)17/h7-9,17,21-22H,1-6H2 |
InChI Key |
PKAVGAVHNYCUSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C(C3=C(N2)CCCC3=O)C4=CC(=C(C=C4)O)Br)C(=O)C1 |
Origin of Product |
United States |
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